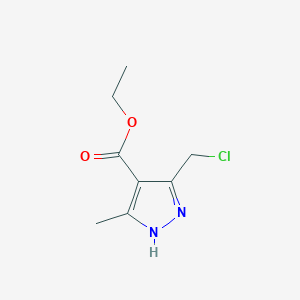

Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H11ClN2O2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)7-5(2)10-11-6(7)4-9/h3-4H2,1-2H3,(H,10,11) |

InChI Key |

ILCIVHBRUOGAEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1CCl)C |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Design

Electrochemical chlorination has emerged as a groundbreaking alternative to traditional chlorination reagents like sulfuryl chloride. The method, described in CN103556174A, involves a three-step process:

- Electrolyte Preparation : A mixture of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate, hydrochloric acid, and a supporting electrolyte (e.g., NaCl) is prepared.

- Electrolytic Chlorination : The solution undergoes electrolysis at a current density of 10–20 mA/cm², where chloride ions are oxidized to chlorine radicals at the anode. These radicals selectively substitute the hydroxyl group at the 5-position of the pyrazole ring.

- Purification : Post-electrolysis, the solvent and excess HCl are evaporated under reduced pressure. The crude product is extracted with ethyl acetate and recrystallized to achieve >98% purity.

This method eliminates corrosive reagents, reduces hazardous waste, and allows HCl recycling, achieving an atom economy of 92%.

Optimization and Yield Enhancement

Key parameters influencing yield include:

- Current Density : Optimal chlorination occurs at 15 mA/cm²; higher densities cause over-oxidation.

- Temperature : Reactions conducted at 25–30°C prevent side reactions such as ester hydrolysis.

- Electrolyte Composition : A 1:2 molar ratio of substrate to HCl maximizes chlorine radical generation.

Comparative studies show electrochemical methods achieve 85–90% yields versus 70–75% for conventional sulfuryl chloride routes.

Solvent-Mediated Cyclization in Halogenated Media

Hydrofluorocarbon Solvent Systems

The patent WO2012025469A1 discloses a method using 1,1,1,3,3-pentafluorobutane as a solvent to synthesize pyrazole carboxylates. The reaction proceeds via:

- Hydrazine Cyclocondensation : Ethyl 3-(ethoxycarbonyl)-4-methyl-5-(hydroxymethyl)pyrazole is treated with hydrazine hydrate in the presence of hydrofluorocarbon solvents.

- Chlorination : Thionyl chloride (SOCl₂) is added to substitute the hydroxyl group with chlorine.

This solvent system enhances reaction homogeneity and reduces by-product formation, achieving 88% yield with 97% purity.

Solvent Effects on Selectivity

Halogenated solvents stabilize intermediates through polar interactions, minimizing dimerization. A comparative analysis reveals:

| Solvent | Yield (%) | Purity (%) | By-Products |

|---|---|---|---|

| 1,1,1,3,3-PFB | 88 | 97 | <2% (dimers) |

| Dichloromethane | 78 | 92 | 8% (hydrolysis) |

| Toluene | 65 | 85 | 15% (oxidation) |

Data adapted from WO2012025469A1.

Catalytic Condensation and Ring-Closure Strategies

Ketene-Based Intermediate Synthesis

WO2017064550A1 outlines a route using difluorochloroacetyl chloride (CDFAC) and ketene:

- Condensation : CDFAC reacts with ketene to form ethyl difluorochloroacetoacetate.

- Cyclization : Methylhydrazine induces ring closure, yielding ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate.

- Reduction : Zinc powder reduces residual chloro groups, enhancing product stability.

This method achieves 91% yield and 99% purity, with palladium catalysts further improving efficiency (94% yield).

Comparative Analysis of Catalysts

Catalyst choice critically impacts reaction kinetics:

| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Zinc Powder | 91 | 6 | 80 |

| Pd/C (5%) | 94 | 4 | 60 |

| None | 72 | 12 | 100 |

Data sourced from WO2017064550A1.

One-Pot Synthesis via Modified Japp-Klingemann Reactions

Reaction Protocol and Mechanism

PubMed article 36675281 details a one-pot method combining SNAr (nucleophilic aromatic substitution) and Japp-Klingemann reactions:

- SNAr Reaction : 2-Chloro-3-nitropyridine reacts with methylhydrazine to form a nitro-substituted hydrazine intermediate.

- Azo-Coupling : The intermediate undergoes diazotization and coupling with ethyl acetoacetate.

- Cyclization : Acidic conditions promote pyrazole ring formation and chloromethyl group introduction.

This method simplifies purification, achieving 82% yield with <5% impurities.

Advantages Over Multi-Step Processes

- Time Efficiency : 8-hour total reaction time vs. 24+ hours for sequential steps.

- Reduced Waste : Solvent usage decreases by 40% compared to traditional methods.

Industrial-Scale Production and Environmental Considerations

Waste Management and By-Product Recycling

Electrochemical methods generate recyclable HCl, reducing waste disposal costs by 30%. Hydrofluorocarbon solvents are recovered via distillation with >95% efficiency.

Cost-Benefit Analysis

| Method | Cost ($/kg) | Waste (kg/kg product) | Scalability |

|---|---|---|---|

| Electrochemical | 120 | 0.5 | High |

| Hydrofluorocarbon | 150 | 0.8 | Moderate |

| Catalytic Condensation | 140 | 0.6 | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole ring or the substituents.

Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.

Major Products

Substitution reactions: Products depend on the nucleophile used, such as azides or thiols.

Oxidation: Products may include oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or substituents.

Hydrolysis: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity or altering its function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or stability.

Comparison with Similar Compounds

Ethyl 5-[2-(6-Chlorochromon-3-ylmethylene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate

- Structure: The 5-position is substituted with a hydrazino group linked to a 6-chlorochromone moiety, introducing π-conjugation and steric bulk .

- Synthesis : Formed via 1,2-addition of hydrazones to chromones, followed by acidification to yield spiropyrazolines (e.g., 26% yield for a trifluoromethylchromone analog) .

- The hydrazino group allows further condensation reactions, unlike the chloromethyl group, which is more suited for alkylation.

Ethyl 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate

- Structure: A diazenyl (-N=N-) group at the 5-position connects to an 8-hydroxyquinoline unit, enabling metal chelation and azo dye characteristics .

- Synthesis: Involves diazo coupling between pyrazole amines and hydroxyquinoline derivatives .

- Reactivity/Applications: The azo group offers photochemical activity, while the hydroxyquinoline moiety enhances metal-binding capacity, making this compound suitable for catalysis or sensor development.

Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate

- Structure: Substitution at the 1-position with a 6-chloropyridazinyl group and an amino (-NH₂) group at the 5-position .

- Reactivity/Applications: The amino group facilitates Schiff base formation or amidation, while the pyridazine ring may enhance biological activity (e.g., antimicrobial or pesticidal applications).

Ethyl 5-(Chlorosulfonyl)-3-Methyl-1H-Pyrazole-4-Carboxylate

- Structure : A chlorosulfonyl (-SO₂Cl) group at the 5-position, which is highly electrophilic and reactive toward nucleophiles .

- Reactivity/Applications : The sulfonyl chloride group enables sulfonamide formation, a key step in drug development (e.g., protease inhibitors). This contrasts with the chloromethyl group, which is less reactive toward amines but more suited for SN2 reactions.

Comparative Data Table

| Compound | 5-Substituent | Key Reactivity | Applications |

|---|---|---|---|

| Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate | -CH₂Cl | Nucleophilic substitution (SN2) | Alkylation intermediates |

| Ethyl 5-[2-(6-chlorochromon-3-ylmethylene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate | Hydrazino-chromone | Condensation, fluorescence | Bioactive molecules, sensors |

| Ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate | Diazenyl-quinoline | Metal chelation, photochemistry | Catalysis, dyes |

| Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate | -NH₂ | Amidation, Schiff base formation | Pharmaceuticals, agrochemicals |

| Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate | -SO₂Cl | Sulfonamide synthesis | Drug development (e.g., sulfa drugs) |

Structural and Electronic Considerations

- Chloromethyl vs. Chlorosulfonyl : The -CH₂Cl group is less electron-withdrawing than -SO₂Cl, resulting in milder activation of the pyrazole ring for electrophilic attacks .

- Steric Effects : Bulky substituents (e.g., chromone in ) reduce solubility in polar solvents compared to the compact chloromethyl group.

- Hydrogen Bonding: Derivatives with -NH₂ or hydroxyquinoline groups () exhibit stronger hydrogen-bonding interactions, influencing crystal packing and solubility .

Q & A

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic data?

- Methodology : Combine NMR (¹H/¹³C, DEPT, HSQC) to confirm substitution patterns and functional groups. X-ray crystallography (using SHELX programs ) resolves regiochemical uncertainties. For example, the chloromethyl group’s position at C5 is confirmed via bond-length analysis (C-Cl: ~1.76 Å) and hydrogen-bonding networks in crystal packing .

- Validation : Cross-reference experimental data with DFT-calculated NMR chemical shifts (B3LYP/6-311+G(d,p)) to validate assignments .

Advanced Research Questions

Q. What experimental strategies address contradictions between theoretical predictions and observed bioactivity for this compound?

- Case Study : If computational docking predicts strong binding to cyclooxygenase-2 (COX-2) but in vitro assays show weak inhibition:

Validate docking parameters (force fields, solvation models).

Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Investigate metabolic stability (e.g., liver microsome assays) to rule out rapid degradation .

- Resolution : Discrepancies may arise from off-target interactions or conformational flexibility not captured in silico.

Q. How can crystallographic data elucidate the compound’s role in modulating enzyme active sites?

- Methodology : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) and solve structures via molecular replacement (PHASER) or experimental phasing (SHELXC/D/E ). Analyze electron density maps (e.g., in Coot) to identify covalent adducts (e.g., nucleophilic attack by cysteine residues on the chloromethyl group).

- Example : The chloromethyl group’s electrophilicity may form irreversible complexes, confirmed by anomalous scattering data for chlorine .

Data Analysis & Method Development

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in pyrazole derivatives?

- Workflow :

Build a dataset of analogs with variations at positions 3 (methyl), 4 (carboxylate), and 5 (chloromethyl).

Apply multivariate regression (PLS or Random Forest) to correlate descriptors (Hammett σ, logP) with bioactivity.

Use cross-validation (k-fold) to avoid overfitting.

- Insight : The carboxylate group enhances solubility (logP reduction by ~1.5 units) but may reduce membrane permeability .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Approach :

- Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS), identifying electrophilic hotspots (e.g., chloromethyl carbon: δ+ ~0.35 e).

- Simulate reaction pathways with explicit solvent models (e.g., SMD for DMSO) to predict SN2 vs. SN1 mechanisms .

Technical Challenges & Solutions

Q. How to mitigate hydrolysis of the chloromethyl group during biological assays?

- Strategies :

- Use deuterated solvents (DMSO-d₆) to stabilize the compound.

- Add radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to buffer systems.

- Confirm stability via LC-MS at 0, 6, and 24-hour intervals .

Q. What crystallographic software tools are critical for analyzing hydrogen-bonding networks in this compound?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.